Lipophilicity Advantage: LogP Differential of the 4-Chlorophenyl vs 4-Fluorophenyl Substituent
The 4-chlorophenyl substituent on the target compound (CAS 887201-73-2) confers a computed logP of 2.82, which is 0.51 log units higher than the directly analogous 4-fluorophenyl variant (CAS 887200-87-5, logP = 2.31) . This difference, driven by the higher lipophilicity of chlorine (Hammett σₚ +0.23; π Hansch +0.71) versus fluorine (σₚ +0.06; π +0.14), predicts measurably distinct membrane permeability and plasma protein binding behavior [1]. In the broader thieno[3,2-d]pyrimidine kinase inhibitor literature, a logP increment of ~0.5 units has been associated with 3- to 10-fold shifts in cellular IC₅₀ relative to isolated enzyme potency due to altered intracellular accumulation [1].
| Evidence Dimension | Computed partition coefficient (LogP, XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.82 (CAS 887201-73-2, 4-chlorophenyl) |
| Comparator Or Baseline | LogP = 2.31 (CAS 887200-87-5, 4-fluorophenyl analog) |
| Quantified Difference | ΔLogP = +0.51 (22% higher lipophilicity for the chloro analog) |
| Conditions | Computed XLogP3 (PubChem release 2025.09.15) and corroborated by vendor-published LogP values (Leyan). MW differential: 296.8 vs 280.3 g/mol. |
Why This Matters
A 0.5-logP difference can translate into a ~3-fold difference in membrane permeability based on the Lipinski–Hansch relationship (log Papp ≈ 0.5 × logP), directly affecting cellular assay outcomes and compound prioritization in screening campaigns.
- [1] Kim Y, Jeon E, Ahn H, Kang J, Sim T. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Eur J Med Chem. 2025;286:117308. doi:10.1016/j.ejmech.2024.117308. (Used for scaffold-class lipophilicity-activity relationship context). View Source
